Home > Products > Screening Compounds P107976 > 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one - 51222-27-6

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

Catalog Number: EVT-3048167
CAS Number: 51222-27-6
Molecular Formula: C7H8N4O
Molecular Weight: 164.168
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-Ethoxy-5-{[4-(3,5-dimethyl)piperazin1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo [4,3-d]pyrimidin-7-one (Dimethylacetildenafil)

Compound Description: This compound, identified as dimethylacetildenafil, is a novel sildenafil analog discovered as an adulterant in a dietary supplement marketed for sexual enhancement. [] The compound's structure features a dimethyl substitution at the 4-position of the piperazine ring, distinguishing it from its analog, acetildenafil. []

Relevance: Dimethylacetildenafil shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one. The presence of various substituents on the phenyl ring linked to the pyrazolopyrimidinone core, including the ethoxy group and the substituted piperazine ring, classifies it as a sildenafil analog, highlighting the structural similarities and potential for similar biological activity related to phosphodiesterase-5 inhibition. []

5-[2-ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil)

Compound Description: Sildenafil, widely recognized by its brand name Viagra, is a medication primarily prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. [, , , , ] It functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow. [, , , , ]

Relevance: Sildenafil shares a significant structural resemblance to 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one due to the presence of the central pyrazolo[4,3-d]pyrimidin-7-one scaffold. [, , , , ] The structural similarity extends to the substituents on the phenyl ring attached to this core, including the ethoxy group and the substituted piperazine ring, albeit with variations in the specific substituents. This close structural relationship places sildenafil within the same chemical class as the target compound, suggesting a potential for shared pharmacological properties.

1,3-dimethyl-6-(2-propoxy-5-methanesulfonylamidophenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound is identified as a phosphodiesterase type 5 (PDE5) inhibitor. [] PDE5 inhibitors are a class of drugs primarily used to treat erectile dysfunction by enhancing the effects of nitric oxide, a natural chemical in the body that relaxes smooth muscles in the penis. []

Relevance: This compound shares a close structural relationship with 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one, with the key difference being the isomeric arrangement of the pyrazolopyrimidinone core. [] Both compounds belong to the same broader chemical class but differ in the specific arrangement of nitrogen atoms within the pyrazolopyrimidinone system. This isomeric relationship suggests that while they share a similar chemical backbone, there might be subtle differences in their pharmacological properties and interactions with biological targets.

4-phenylmethylamino-6-chloro-2-(1-imidazolyl)quinazoline

Compound Description: This compound is recognized as a phosphodiesterase type 5 (PDE5) inhibitor. [] Its activity is similar to sildenafil, targeting the PDE5 enzyme to enhance the effects of nitric oxide in the body. [] This mechanism leads to smooth muscle relaxation and is particularly relevant in treating conditions like erectile dysfunction. []

Relevance: While this compound doesn't share the exact pyrazolo[4,3-d]pyrimidin-7-one core structure of 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one, it is grouped under the same functional category of PDE5 inhibitors. [] This categorization highlights that despite the structural differences, both compounds are recognized for their ability to inhibit the PDE5 enzyme, suggesting a potential for shared therapeutic applications, particularly in conditions where PDE5 inhibition is desired.

4-phenylmethylamino-6-chloro-2-(3-pyridyl)quinazoline

Compound Description: This molecule is identified as a phosphodiesterase type 5 (PDE5) inhibitor. [] Similar to other compounds in this category, it acts by inhibiting the PDE5 enzyme, thus promoting smooth muscle relaxation and enhancing the effects of nitric oxide. [] This mechanism makes it potentially useful in treating conditions like erectile dysfunction. []

Relevance: Although structurally distinct from 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one, this compound falls under the same functional class of PDE5 inhibitors. [] This grouping underscores that despite the lack of a shared pyrazolopyrimidinone core, both compounds are known to inhibit the same enzyme, PDE5. This commonality in their mechanism of action suggests a potential for overlapping therapeutic applications, especially in conditions where PDE5 inhibition is a desired therapeutic target.

1-cyclopentyl-3-ethyl-6-(3-ethoxy-4-pyridyl)-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor. [] It acts by blocking the activity of the PDE5 enzyme, which plays a role in regulating smooth muscle tone in various tissues, including the corpus cavernosum in the penis. [] By inhibiting PDE5, this compound enhances the effects of nitric oxide, leading to vasodilation and improved blood flow, which is the basis for its potential use in treating erectile dysfunction. []

Relevance: This compound shares a significant structural similarity with 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one. [] Both compounds feature a pyrazolopyrimidinone core, although they are structural isomers, meaning their nitrogen atoms are arranged differently within the rings. Despite this isomeric difference, their shared core structure and their classification as PDE5 inhibitors suggest a potential for similar pharmacological profiles. []

Desethylcarbodenafil

Compound Description: This compound is a newly identified sildenafil analog discovered as an adulterant in a herbal supplement promoted for treating erectile dysfunction. [] Its structure is closely related to sildenafil, with the key difference being the replacement of the N-ethyl group on the piperazine ring with a hydrogen atom. [] This structural modification suggests an attempt to create a compound with potentially similar pharmacological effects to sildenafil while evading detection. []

Relevance: Desethylcarbodenafil, being a sildenafil analog, shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one. [] This, along with its structural similarities to sildenafil, including the ethoxy group and the substituted piperazine ring attached to the phenyl ring, positions it within the same chemical class as the target compound.

Cyclopentynafil

Compound Description: Cyclopentynafil is a newly discovered sildenafil analog found as an adulterant in a dietary supplement marketed for erectile dysfunction. [] Its structure is distinguished from sildenafil by the presence of a cyclopentyl group attached to the piperazine ring instead of a methyl group. [] This modification indicates an attempt to synthesize a compound with potentially similar pharmacological effects as sildenafil while bypassing regulations. []

Relevance: Similar to other sildenafil analogs, cyclopentynafil shares the central pyrazolo[4,3-d]pyrimidin-7-one structure with 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one. [] The presence of the ethoxy group and the substituted piperazine ring, albeit with a cyclopentyl substituent, on the phenyl ring linked to the core further reinforces its classification as a sildenafil analog. [] This structural similarity suggests potential for shared pharmacological properties, particularly in the context of PDE5 inhibition.

5-[2-propoxy-5-(4-hydroxyethyl-piperazin-1-ylsulfonyl) phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Methylhydroxyhomosildenafil)

Compound Description: Methylhydroxyhomosildenafil is a novel sildenafil analog identified as an adulterant in health food products. [] This compound features a propoxy group at the 2-position of the phenyl ring and a hydroxyethyl substituent on the piperazine ring, distinguishing it from sildenafil. [] Its presence in health food products raises concerns due to potential pharmacological effects and the lack of labeling transparency. []

Relevance: Like other sildenafil analogs, methylhydroxyhomosildenafil shares the fundamental pyrazolo[4,3-d]pyrimidin-7-one core structure with 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one. [] Its classification as a sildenafil analog is further supported by the presence of the propoxy group and the substituted piperazine ring on the phenyl ring linked to the core structure, albeit with variations in the specific substituents compared to sildenafil. [] This close structural resemblance points to a possibility of shared pharmacological properties, particularly related to PDE5 inhibition.

5-(5-Acetyl-2-butoxy-3-pyridinyl)-3-ethyl-2-(1-ethyl-3-azetidinyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Compound Description: This compound represents a novel class of potent and selective PDE5 inhibitors. [] Unlike sildenafil, which utilizes a 5'-piperazine sulfonamide moiety, this compound incorporates a 5'-methyl ketone, resulting in lower clearance, high absorption, and potentially reduced drug interactions. [] Preclinical studies demonstrate its potential for high and dose-independent oral bioavailability, making it a promising candidate for treating erectile dysfunction. []

Relevance: This compound, while sharing the core pyrazolo[4,3-d]pyrimidin-7-one structure with 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one, diverges significantly in its substituents. [] Unlike sildenafil analogs, it lacks the characteristic ethoxy and substituted piperazine moieties. Instead, it features distinct groups like acetyl, butoxy, and an azetidine ring. Despite these structural differences, its potent and selective PDE5 inhibitory activity highlights the importance of the pyrazolo[4,3-d]pyrimidin-7-one scaffold in designing PDE5 inhibitors. []

5-(2-ethoxy-5-(4-(3-hydroxycarbonylpropyl)piperazinylsulfonyl)phenyl)-1-methyl-3-n-propyl-1,6-dihydro-7 H-pyrazolo[4,3-d] pyrimidin-7-one

Compound Description: This compound is a sildenafil analog incorporating a butyric acid group in the 4-piperazine moiety. [] This modification is aimed at exploring the structure-activity relationship of sildenafil analogs and their potential as PDE5 inhibitors. [] The synthesis was achieved with a high yield, and the compound's structure was confirmed through various spectroscopic techniques. []

Relevance: The compound exhibits a close structural resemblance to 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one, primarily due to the presence of the pyrazolo[4,3-d]pyrimidin-7-one core. [] Furthermore, the inclusion of the ethoxy group and the substituted piperazine ring on the phenyl ring, despite the butyric acid substitution, strengthens its classification as a sildenafil analog. [] This structural similarity suggests the compound's potential for pharmacological activities related to PDE5 inhibition.

Overview

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. It is classified as a pyrazolopyrimidine derivative, which is known for its diverse applications in medicinal chemistry, especially as a scaffold for developing new therapeutic agents.

Synthesis Analysis

The synthesis of 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one can be achieved through various methods. One common approach involves the reaction of appropriate precursors under specific conditions to form the desired pyrazolo[4,3-d]pyrimidine structure.

Methods and Technical Details

  1. Reagents: The synthesis typically utilizes starting materials such as hydrazines and carbonyl compounds.
  2. Reaction Conditions: The reactions are often conducted in solvents like dimethylformamide (DMF) or ethanol at controlled temperatures.
  3. Characterization: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm their structures and purity .
Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one features a fused ring system that includes both pyrazole and pyrimidine components.

Structure Data

  • Molecular Formula: C₈H₈N₄O
  • Molecular Weight: 180.18 g/mol
  • Key Features: The compound exhibits a planar structure with specific dihedral angles that influence its chemical properties and reactivity.
Chemical Reactions Analysis

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one participates in various chemical reactions that are crucial for its application in drug development.

Reactions and Technical Details

  • Alkylation: The compound can undergo alkylation reactions to introduce different substituents at various positions on the pyrazolo ring.
  • Hydrogen Bonding: The presence of nitrogen and oxygen atoms allows for hydrogen bonding interactions, which can be exploited in biological systems .
Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is primarily linked to its role as a phosphodiesterase inhibitor.

Process and Data

  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, the compound can increase the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to various physiological effects.
  • Biological Activity: Studies have shown that derivatives of this compound exhibit significant activity against specific receptors such as adenosine receptors, which are involved in numerous signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as DMF and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites within its structure.
Applications

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one has several scientific uses:

  • Drug Development: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Biological Research: Utilized in studies involving enzyme inhibition and receptor interaction mechanisms.
  • Therapeutic Agents: Potential applications include treatments for conditions like heart failure and other cardiovascular diseases due to its effects on cAMP levels.
Introduction to 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidin-7-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that mimics the purine nucleobase. The specific derivative 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one serves as a fundamental pharmacophore in this class, featuring methyl substituents at the N1 and N3 positions of the pyrazole ring. This substitution pattern enhances metabolic stability and modulates electronic properties critical for target binding [9]. The scaffold's planar, electron-rich nature facilitates π-π stacking interactions within enzyme active sites, particularly phosphodiesterase (PDE) domains, while the lactam group provides hydrogen-bonding capability. As a core structural motif, it enables extensive derivatization at the C5 position (e.g., aryl, alkyl, or heteroaryl groups), allowing fine-tuning of pharmacological properties for diverse therapeutic applications beyond its historical role in erectile dysfunction drugs [10].

Table 1: Nomenclature and Identifiers of 1,3-Dimethyl Pyrazolo[4,3-d]pyrimidinone Derivatives

Systematic NameAlternative NamesMolecular FormulaCAS Registry Number
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one1,3-Dimethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-oneC₇H₈N₄ONot specified in sources
1,3-Dimethyl-5-pyridin-3-yl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one-C₁₂H₁₁N₅OCID 135626426
1,3-Dimethyl-5-pyridin-4-yl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one-C₁₂H₁₁N₅OCID 135626445
5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-C₁₀H₁₃ClN₄O1365964-11-9

Historical Development of Pyrazolo[4,3-d]pyrimidinone Scaffolds in Drug Discovery

The exploration of pyrazolo[4,3-d]pyrimidinones evolved from early investigations into purine bioisosteres during the mid-20th century. Initial synthetic efforts focused on their potential as antimetabolites in cancer therapy, capitalizing on structural similarity to purine bases to disrupt nucleic acid biosynthesis [9]. A significant breakthrough emerged in the 1990s with Pfizer's discovery of sildenafil (1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methyl piperazine), which features the 1,3-dimethyl-7-oxo core substituted at C5 with a para-ethoxyphenylsulfonylpiperazine group [10]. Sildenafil's 1998 approval as Viagra® revolutionized erectile dysfunction treatment and validated the pyrazolo[4,3-d]pyrimidin-7-one scaffold as a viable platform for PDE5 inhibition. This success spurred extensive structural diversification campaigns, including modifications at the C5 position of the 1,3-dimethyl variant to enhance selectivity and pharmacokinetic profiles. Key milestones included:

  • Regiochemical optimization: Systematic methylation studies established that N1-methylation enhanced metabolic stability by shielding vulnerable positions, while N3-methylation optimized electronic distribution for PDE5 binding affinity [10].
  • C5 derivatization: Introduction of aryl groups (e.g., phenyl, pyridyl) dramatically improved PDE5 binding potency and selectivity over PDE6, reducing visual side effects associated with early inhibitors [1] [4].
  • Ring constraint strategies: Development of tricyclic variants incorporating fused ring systems to improve target residence time and oral bioavailability [7].

Role of Structural Analogues in PDE5 Inhibition and Therapeutic Innovation

Structural analogues derived from the 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one core demonstrate remarkable versatility in PDE5 inhibition through strategic modifications at the C5 position. These derivatives exploit the conserved catalytic domain of PDE5, a dimeric enzyme requiring zinc for cGMP hydrolysis [3] [5].

Pyridinyl Derivatives: The introduction of pyridinyl substituents at C5 generates electronically diverse analogues with distinct binding interactions. 1,3-Dimethyl-5-pyridin-3-yl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (PubChem CID: 135626426) and its 4-pyridinyl isomer (CID: 135626445) exhibit differential potency profiles attributed to variations in hydrogen bonding and π-stacking within the hydrophobic clamp region of PDE5 (Val782, Phe820) [1] [4]. The 3-pyridinyl derivative engages in additional water-mediated hydrogen bonds with Gln817, while the 4-isomer favors stronger hydrophobic interactions.

Alkyl and Haloalkyl Variants: Smaller alkyl groups (e.g., propyl) at C5/C6 enhance membrane permeability but reduce affinity, as seen in 5-chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 1365964-11-9) [8]. Chlorination at C5 introduces an electron-withdrawing effect that stabilizes the enol tautomer, potentially enhancing interactions with catalytic zinc.

Table 2: Structural Analogues and Their Key Binding Features

C5 SubstituentRepresentative CompoundKey PDE5 Binding InteractionsTherapeutic Implications
Pyridin-3-yl1,3-Dimethyl-5-(pyridin-3-yl)-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-oneH-bonding via pyridine N, π-stacking with Phe820, hydrophobic interaction with Val782Enhanced selectivity over PDE6, reduced visual effects
Pyridin-4-yl1,3-Dimethyl-5-(pyridin-4-yl)-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-oneHydrophobic enclosure, orthogonal π-stacking, potential cation-π interaction with Lys785Improved cellular permeability
Propyl/Chloro5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneHydrophobic pocket occupation, halogen bonding with Tyr612, steric exclusion from hydrophilic regionsPotential CNS penetration

These structural innovations have expanded therapeutic applications beyond erectile dysfunction. Emerging evidence indicates that C5-aryl/heteroaryl derivatives modulate cGMP signaling in pulmonary vasculature (pulmonary hypertension), central nervous system (neuroprotection), and cancer pathways (apoptosis induction) through tissue-specific PDE5 isoform inhibition (PDE5A1, A2, A3) [5]. For instance, pyridinyl variants exhibit superior penetration across the blood-brain barrier, supporting investigation for Alzheimer's disease cognitive enhancement [7] [10].

Comparative Analysis with Bioisosteric Heterocyclic Systems

The 1,3-dimethyl-pyrazolo[4,3-d]pyrimidin-7-one scaffold competes with several bioisosteric heterocycles in PDE5 inhibitor design, each conferring distinct pharmacological advantages and limitations.

Pyrazolo[3,4-d]pyrimidines: Unlike the [4,3-d] fusion, pyrazolo[3,4-d]pyrimidines position the lactam nitrogen adjacent to the pyrazole ring. This topology enhances planarity but reduces dipole moment, decreasing affinity for PDE5's catalytic pocket (IC~50~ typically >100 nM) compared to pyrazolo[4,3-d]pyrimidinones (IC~50~ = 3.5–19.5 nM) [6] [10]. However, pyrazolo[3,4-d]pyrimidines demonstrate superior activity against tyrosine kinases like EGFR, making them preferred scaffolds for anticancer applications (e.g., compound 12b with EGFR IC~50~ = 0.016 µM) [6].

Imidazotriazines and Quinazolinones: Sildenafil analogues replacing the pyrazolopyrimidinone core with imidazotriazines suffer from reduced PDE5/PDE6 selectivity due to altered orientation of hydrogen-bond donors. Quinazolinones (e.g., vardenafil analogs) improve metabolic stability but introduce synthetic complexity. The 1,3-dimethyl-pyrazolo[4,3-d]pyrimidin-7-one core achieves an optimal balance of synthetic accessibility (3–5 steps from malononitrile precursors) and target affinity [7] [10].

β-Carbolines and Natural Product Derivatives: Natural product-inspired PDE5 inhibitors (e.g., evodiamine derivatives) often exhibit allosteric inhibition mechanisms but lack the potency of competitive inhibitors derived from synthetic heterocycles. The 1,3-dimethyl-pyrazolo[4,3-d]pyrimidin-7-one scaffold's advantage lies in its capacity for rational optimization at C5, enabling precise modulation of potency, selectivity, and physicochemical properties [7].

Table 3: Bioisosteric Comparison in PDE5 Inhibition Context

Heterocyclic SystemRepresentative CompoundPDE5 IC~50~ (nM)Selectivity Ratio (PDE5/PDE6)Key Advantages
Pyrazolo[4,3-d]pyrimidin-7-oneSildenafil3.5~10-foldOptimal hydrogen-bond network, synthetic accessibility
Pyrazolo[3,4-d]pyrimidineEGFR inhibitor V>100Not applicableSuperior anticancer activity (EGFR inhibition)
ImidazotriazineUK-343,66412~3-foldImproved solubility
β-CarbolineEvodiamine derivative280>100-foldAllosteric selectivity, novel chemotype

Quantitative structure-activity relationship (QSAR) studies highlight critical electronic parameters differentiating these systems:

  • Dipole moment: Pyrazolo[4,3-d]pyrimidin-7-ones exhibit dipole moments of ~5–7 D, complementary to PDE5's catalytic site electrostatics [10].
  • Tautomeric preference: The 7-one tautomer predominates in pyrazolo[4,3-d]pyrimidinones, forming dual hydrogen bonds with Gln817 that are unavailable to pyrazolo[3,4-d]pyrimidines [5] [10].
  • LogP optimization: C5-pyridinyl derivatives maintain moderate logP (2.1–2.8), balancing membrane permeability and solubility better than highly lipophilic β-carbolines (logP >3.5) [7] [10].

The 1,3-dimethyl-pyrazolo[4,3-d]pyrimidin-7-one scaffold thus remains a superior foundation for PDE5-targeted therapeutics, though bioisosteres offer complementary advantages for non-PDE applications like kinase inhibition or allosteric modulation.

Properties

CAS Number

51222-27-6

Product Name

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

IUPAC Name

1,3-dimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C7H8N4O

Molecular Weight

164.168

InChI

InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3H,1-2H3,(H,8,9,12)

InChI Key

IBXZYDHNBAILPM-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1N=CNC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.